4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzamide and dimethylsulfamoyl groups. Common reagents and conditions include:
Formation of Pyrazolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamide Group: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-17-5-4-6-18(13-17)15-29-16-26-22-21(24(29)32)14-27-30(22)12-11-25-23(31)19-7-9-20(10-8-19)35(33,34)28(2)3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFELJNMAIONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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